molecular formula C7H10N2O2 B1589697 ethyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-80-8

ethyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1589697
CAS No.: 85290-80-8
M. Wt: 154.17 g/mol
InChI Key: GXKQVOXCQOQZED-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 1-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with methyl hydrazine. The reaction typically proceeds under reflux conditions in the presence of an acid catalyst, such as acetic acid, to yield the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can yield pyrazole derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole carboxylic acids, and reduced pyrazole derivatives .

Scientific Research Applications

Ethyl 1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

ethyl 1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQVOXCQOQZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455695
Record name ethyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-80-8
Record name ethyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 90% t-butyl nitrite (50 mL, 0.37 mol) in 200 mL DMF was added in portions ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (39 g, 0.23 mol), maintaining the temperature at around 30° C. After the addition, the resulting mixture was warmed to 50° C. and stirred at that temperature for 0.5 h. The mixture was poured into 100 mL conc HCl and 40 mL water and extracted with CH2Cl2. The organic solution was washed with water, brine, dried and concentrated. Vacuum distillation of the residue gave 32.4 g of ethyl 1-methyl-1H-pyrazole-4-carboxylate as a clear liquid. b.p. 65°-80° C. at 0.1 torr.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of sodium hydride (216 mg, 8.57 mmol) in tetrahydrofuran (10 mL) cooled to 0° C. was treated with a solution of 1H-pyrazole-4-carboxylic acid ethyl ester (1.0 g, 7.14 mmol) in tetrahydrofuran (10 mL). The reaction was warmed to 25° C. and was stirred at 25° C. for 45 min. At this time, the reaction was treated with methyl iodide (0.67 mL, 10.71 mmol). The reaction was then stirred at 25° C. for 18 h. At this time, the reaction was cooled to 0° C. and was quenched by the dropwise addition of a saturated aqueous ammonium chloride solution. This mixture was diluted with ethyl acetate (150 mL). The organics were washed with water (1×50 mL) and a saturated aqueous sodium chloride solution (1×50 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 40:60 ethyl acetate/petroleum ether) afforded 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (897 mg, 81.5%) as a clear oil: 1H NMR (DMSO-d6, 300 MHz) δ8.27 (s, 1H), 7.80 (s, 1H), 4.18 (q, J=7.32 Hz, 2H), 3.85 (s, 3H), 1.24 (t, J =7.32 Hz, 3H).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate as described in the research?

A1: The research paper [] highlights the challenge of selectively synthesizing 3- or 5-substituted ethyl 1-methyl-1H-pyrazole-4-carboxylates. While reacting 2-dimethylaminomethylene-3-oxoalkanoates (II) with methylhydrazine generally results in a mixture of both isomers, the study found an exception. Specifically, reacting compound IIg, where the substituent is a benzyl group, with methylhydrazine yielded predominantly methyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate. This finding provides valuable insight into achieving regioselective synthesis of specific isomers of substituted pyrazole-4-carboxylates. []

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